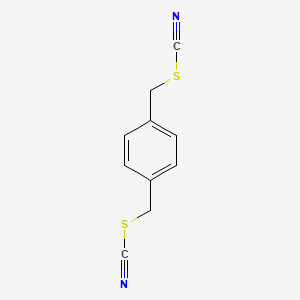

p-Xylylene Dithiocyanate

Overview

Description

p-Xylylene dithiocyanate is not directly mentioned in the provided papers; however, the papers discuss various derivatives and related compounds of p-xylylene. For instance, poly(p-xylylene) and its derivatives are synthesized through various methods, including chemical vapor deposition and atom transfer radical coupling, and are used in applications such as polyester fibers, films, and bottles .

Synthesis Analysis

The synthesis of poly(p-xylylene) derivatives can be achieved through different routes. One method involves the vapor-phase pyrolysis of di-p-xylylene, which results in a linear, high-purity polymer . Another approach is the epitaxial synthesis from gaseous monomers, which allows the polymer to grow epitaxially on substrates . Additionally, the Diels–Alder cycloaddition of 2,5-dimethylfuran and ethylene followed by dehydration has been used to produce renewable p-xylene, a precursor for poly(p-xylylene) .

Molecular Structure Analysis

The molecular structure of poly(p-xylylene) derivatives has been characterized using various techniques. X-ray diffraction has been used to determine the novel structure of a polymerization product from p-xylene . High-resolution imaging and electron diffraction have been employed to analyze the crystal structure of the β-form of poly(p-xylylene) . Furthermore, 13C CP-MAS NMR spectroscopy has indicated that the arrangement of substituents along the polymer main chain is influenced by the size of the substituents .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of poly(p-xylylene) derivatives include polymerization and polycondensation. For example, interfacial polycondensation has been used to synthesize poly(p-xylylene tetrasulfide), with phase transfer catalysts affecting the reaction . Atom transfer radical coupling (ATRC) has also been utilized to polymerize p-dibromo xylene into poly(p-xylylene) .

Physical and Chemical Properties Analysis

The physical and chemical properties of poly(p-xylylene) derivatives have been extensively studied. The thermal behavior of poly(p-xylylene tetrasulfide) was characterized using differential scanning calorimetry and thermogravimetric analysis . The crystallographic studies of poly-p-xylylene have revealed crystalline transitions and provided insights into the alpha and beta polymorphs of the polymer . The epitaxial growth of poly(p-xylylene) on substrates has been shown to be influenced by the substrate and annealing conditions, affecting the polymer's orientation and degree of orientation .

Scientific Research Applications

Biointerface Engineering with Vapor-Based Reactive Polymers Functionalized poly(p-xylylenes), which can be synthesized through chemical vapor deposition (CVD) polymerization, represent a significant class of reactive polymers. These polymers, including p-Xylylene Dithiocyanate derivatives, are used in creating ultra-thin, pinhole-free coatings that can be conformally deposited onto various substrates. Their functional groups serve as anchoring sites for biomolecule immobilization, tailoring biointerface properties. This technology finds applications in microfluidics, medical device coatings, and biotechnology due to its flexible access to different surface chemistries and the ability to create controlled surface chemistries (Chen & Lahann, 2011).

Synthesis of Poly(p-phenylene vinylene)s p-Xylylene dithiocyanate plays a role in the synthesis of Poly(p-phenylene vinylene)s (PPVs), a class of conjugated polymers. A dithioester precursor route involves using bifunctional dithioester with a p-xylylene group as a monomer, undergoing polymerization to form a precursor bearing a dithioester moiety on each repeat unit. This method provides a new route for synthesizing PPV derivatives, important in creating materials with specific electronic and optical properties (Hou & He, 2015).

Copper(II)-selective Membrane Electrodes o-Xylylene bis(dithiocarbamates), related to p-Xylylene dithiocyanate, have been synthesized and utilized in membrane electrodes for selective detection of Cu2+. These electrodes, incorporating o-xylylene bis(dithiocarbamates) as neutral carriers, demonstrate high selectivity and sensitivity for Cu2+, important in analytical applications like environmental monitoring or chemical analysis (Kamata et al., 1989).

Switchable Biointerface Properties Functionalized poly-p-xylylenes, including derivatives of p-Xylylene Dithiocyanate, enable the creation of coatings with switchable surface properties. These properties are critical in applications like medical implants, biosensors, bioMEMS devices, and microfluidics. The dynamic switching capabilities of these coatings, achieved through chemical modifications, are crucial for mimicking biological functions and designing new biomaterials (Guan et al., 2015).

Optical and Electronic Properties of Poly(p-xylylene) Films Poly(p-xylylenes) films, including those derived from p-Xylylene Dithiocyanate, have been studied for their optical and electronic properties. These properties are significant for applications in areas like waveguide technology and OLED encapsulation. The films' high visible and near-infrared transmission make them suitable for such advanced technological applications (Jeong et al., 2002).

Safety and Hazards

properties

IUPAC Name |

[4-(thiocyanatomethyl)phenyl]methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S2/c11-7-13-5-9-1-2-10(4-3-9)6-14-8-12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFLUYPLYCZQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSC#N)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40403516 | |

| Record name | p-Xylylene Dithiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Xylylene Dithiocyanate | |

CAS RN |

1014-99-9, 62855-80-5 | |

| Record name | p-Xylylene Dithiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40403516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-XYLYLENE DITHIOCYANATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-Xylylene Dithiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

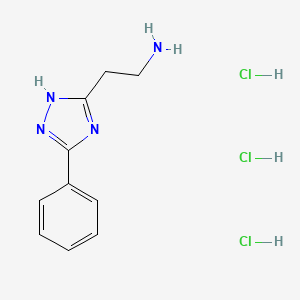

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6,6]-Phenyl-C71-butyric Acid Methyl Ester](/img/structure/B3029281.png)

![8-Methyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B3029286.png)